N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound classified within the pteridine family. This compound features a complex structure characterized by a pteridine core that is substituted with various functional groups, specifically a 3-chloro-4-methylphenyl group and a 4-methoxyphenyl group. Its unique composition suggests potential applications in various scientific fields, particularly in medicinal chemistry and biological research due to its possible biological activities and interactions with enzymes.
The synthesis of N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine typically involves several multi-step organic reactions. Key steps include:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula for N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is , and its molecular weight is approximately 392.8 g/mol. The structure can be represented using various chemical notation systems:
InChI=1S/C20H17ClN6O/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-20(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26)
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl
This structural information indicates the presence of multiple aromatic rings and nitrogen-containing heterocycles, contributing to its chemical reactivity and biological activity.
The compound's CAS number is 946350-08-9, which allows for its identification in chemical databases.
N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions can lead to diverse products depending on the substituents present on the pteridine core.
The mechanism of action for N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to enzyme active sites, inhibiting their activity and thereby influencing biochemical pathways. The specific targets may vary based on the biological context in which the compound is applied.
While specific physical properties such as density or boiling point were not available in the sources reviewed, the compound's molecular weight (392.8 g/mol) provides insight into its potential behavior in different environments.
N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is noted for being very toxic to aquatic life with long-lasting effects and is suspected of causing reproductive toxicity . This highlights the need for careful handling and consideration of environmental impacts during research and application.
This comprehensive analysis provides an overview of N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine's synthesis methods, molecular structure, chemical reactivity, mechanisms of action, properties, and applications across various scientific fields.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: